Conformational Constraint and Biological Activity Compared to Proline Analogs
The azetidine-3-carboxylic acid scaffold (3Aze) provides a distinct conformational constraint compared to the native proline (Pro) residue in peptide analogues. In an endomorphin-1 analogue, replacing Pro at position 2 with 3Aze ([3Aze2]EM-1) resulted in a 70% decrease in μ-opioid receptor affinity (Kiμ = 34 ± 5.1 nM) compared to the native sequence (EM-1 Kiμ = 10.70 ± 1.5 nM) [1]. In contrast, substitution with the 5-membered ring constrained analog (S)-azetidine-2-carboxylic acid (Aze) in [Aze2]EM-1 increased μ-opioid receptor affinity by over 4-fold (Kiμ = 2.3 ± 0.23 nM) [1]. This demonstrates that while both Aze and 3Aze are azetidine-based constraints, their distinct ring substitution patterns lead to profoundly different pharmacological outcomes.
| Evidence Dimension | μ-Opioid Receptor Binding Affinity (Kiμ) |
|---|---|
| Target Compound Data | 34 ± 5.1 nM (for [3Aze2]EM-1 analogue) |
| Comparator Or Baseline | 10.70 ± 1.5 nM (for native EM-1 peptide); 2.3 ± 0.23 nM (for [Aze2]EM-1 analogue containing (S)-azetidine-2-carboxylic acid) |
| Quantified Difference | 3.2-fold lower affinity than native; 14.8-fold lower affinity than Aze analogue |
| Conditions | In vitro radioligand binding assay using [3H]DAMGO on rat brain membrane preparations. |
Why This Matters
This quantifies the unique biological effect of the 3-azetidine carboxylic acid scaffold versus both linear and other constrained analogs, providing a data-driven rationale for its use when fine-tuning receptor interactions is required.
- [1] Torino, D., Mollica, A., Pinnen, F., Lucente, G., Feliciani, F., Davis, P., Lai, J., Ma, S.-W., Porreca, F., Hruby, V. J. Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue. Bioorganic & Medicinal Chemistry Letters 2009, 19 (15), 4115-4118. https://doi.org/10.1016/j.bmcl.2009.06.008. Data from Table 1. View Source
